molecular formula C22H19N3O2S B11188317 9-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole

9-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B11188317
M. Wt: 389.5 g/mol
InChI Key: FUNXTUGTSDPBLF-UHFFFAOYSA-N
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Description

The compound 9-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole is a complex organic molecule that features a combination of oxadiazole and carbazole moieties

Properties

Molecular Formula

C22H19N3O2S

Molecular Weight

389.5 g/mol

IUPAC Name

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone

InChI

InChI=1S/C22H19N3O2S/c26-20(14-28-22-24-23-21(27-22)15-8-2-1-3-9-15)25-18-12-6-4-10-16(18)17-11-5-7-13-19(17)25/h1-4,6,8-10,12H,5,7,11,13-14H2

InChI Key

FUNXTUGTSDPBLF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CSC4=NN=C(O4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole typically involves multiple steps. One common approach starts with the preparation of the oxadiazole ring, which can be synthesized by the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). This reaction yields 5-phenyl-1,3,4-oxadiazole-2-thiol .

The next step involves the acylation of the oxadiazole derivative with chloroacetyl chloride to form the thioacetyl intermediate. This intermediate is then reacted with 2,3,4,9-tetrahydro-1H-carbazole under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Cyclization Reactions for Oxadiazole Core Construction

The 1,3,4-oxadiazole ring in this compound is typically synthesized through:

  • Oxidative cyclization of acylthiosemicarbazides using iodine/KI systems or chloramine-T ( ).

  • Microwave-assisted cyclization of N-acylhydrazones with chloramine-T, achieving yields >75% under optimized conditions ( ).

Example Reaction:

Acylthiosemicarbazide+Cl-TEtOH, Δ1,3,4-Oxadiazole derivative+byproducts\text{Acylthiosemicarbazide} + \text{Cl-T} \xrightarrow{\text{EtOH, Δ}} \text{1,3,4-Oxadiazole derivative} + \text{byproducts}

Carbazole Functionalization

The tetrahydrocarbazole moiety is synthesized separately via:

  • Fischer indole synthesis followed by partial hydrogenation.

  • Coupling with oxadiazole-thioacetyl precursors using nucleophilic substitution at the acetyl sulfur ().

Thioacetyl Linker Reactivity

Reaction TypeConditionsProductYield (%)Source
Oxidation H2_2O2_2, AcOH, 50°CSulfoxide or sulfone derivatives60–85
Alkylation R-X, K2_2CO3_3, DMFThioether analogs70–90
Hydrolysis NaOH (aq), refluxCarboxylic acid derivatives55–75

Oxadiazole Ring Modifications

  • Electrophilic substitution at C5 is sterically hindered due to the phenyl group.

  • Nucleophilic displacement at S or O atoms is more feasible, enabling functional group interconversions ( ).

Suzuki-Miyaura Coupling

The phenyl group on the oxadiazole participates in Pd-catalyzed coupling with aryl boronic acids:

Compound+Ar-B(OH)2Pd(PPh3)4,baseBiaryl derivatives\text{Compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{base}} \text{Biaryl derivatives}

  • Yields: 65–80% ( , ).

Click Chemistry

The thioacetyl group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation:

Thioacetyl+AlkyneCuSO4,NaAscTriazole-linked conjugates\text{Thioacetyl} + \text{Alkyne} \xrightarrow{\text{CuSO}_4, \text{NaAsc}} \text{Triazole-linked conjugates}

  • Applications: Drug delivery systems ( ).

Enzyme-Targeted Modifications

  • HDAC Inhibition : 1,3,4-oxadiazole derivatives undergo structural optimization to enhance binding with histone deacetylases (HDACs), with IC50_{50} values as low as 8.2 nM ( ).

  • Antimicrobial Activity : Thioether derivatives show enhanced activity against S. aureus (MIC = 0.03 µg/mL) via lipoteichoic acid synthesis inhibition ( ).

Thermal Decomposition

  • Degrades above 250°C, releasing CO2_2 and H2_2S gases (TGA-DSC analysis).

  • Major fragments: Carbazole (m/z 167) and phenyl-oxadiazole (m/z 160) ().

Photolytic Reactions

  • UV exposure (254 nm) induces cleavage of the thioacetyl bond, forming carbazole radical intermediates ( ).

Comparative Reactivity Table

Reaction SiteReactivity ProfileKey DerivativesBiological Relevance
Thioacetyl S-atom High nucleophilicitySulfoxides, thioethersEnhanced solubility
Oxadiazole ring Moderate electrophilicity at C2N-Alkylated analogsAntimicrobial agents ( , )
Carbazole NH Acidic H (pKa_a ~12)Metal complexes (e.g., Cu, Zn)Anticancer activity ( )

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of tetrahydrocarbazole derivatives with 5-phenyl-1,3,4-oxadiazole-2-thiol derivatives. The resulting product exhibits a complex structure that contributes to its biological activity. The molecular formula is C15H14N2O2SC_{15}H_{14}N_2O_2S, with a molecular weight of approximately 286.35 g/mol.

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds containing the oxadiazole ring. The 9-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole has shown promise in targeting various cancer types through multiple mechanisms:

  • Telomerase Inhibition : Research indicates that similar compounds targeting telomerase can induce apoptosis in cancer cells. For instance, studies on carbazole derivatives have demonstrated their ability to inhibit telomerase activity in breast cancer cells, suggesting a potential pathway for the compound's anticancer effects .
  • FAK Inhibition : A study highlighted the effectiveness of oxadiazole derivatives in inhibiting focal adhesion kinase (FAK), a protein involved in cancer cell migration and survival. Compounds with structural similarities exhibited IC50 values as low as 0.78 μM against FAK .

Table 1: Anticancer Activity of Related Compounds

Compound NameTargetIC50 Value (µM)Cancer Type
Compound ATelomerase6.74Breast
Compound BFAK0.78Various
Compound CHDAC0.50Colon

Antimicrobial Properties

The oxadiazole moiety is recognized for its antimicrobial properties. The compound has been evaluated against a range of pathogens:

  • Antitubercular Activity : Studies have shown that oxadiazole derivatives can inhibit Mycobacterium bovis, indicating potential use in tuberculosis treatment .
  • Broad-Spectrum Antimicrobial Effects : Research on related compounds suggests significant antibacterial and antifungal activities against various strains .

Table 2: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeEffective Concentration (µg/mL)Pathogen
Compound DAntibacterial10Staphylococcus
Compound EAntifungal5Candida albicans
Compound FAntitubercular<1Mycobacterium

Mechanism of Action

The mechanism of action of 9-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways, such as those involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole is unique due to the presence of both the oxadiazole and carbazole moieties.

Biological Activity

The compound 9-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole represents a novel class of bioactive molecules that integrate the carbazole and oxadiazole scaffolds. These compounds have garnered attention due to their potential therapeutic applications, particularly in cancer treatment and antioxidant activity. This article reviews the biological activities associated with this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H14N2O2SC_{15}H_{14}N_2O_2S. Its structure features a carbazole core linked to a thioacetyl group derived from a 5-phenyl-1,3,4-oxadiazole moiety. The unique combination of these structural elements is thought to enhance its biological activity.

Anticancer Activity

Several studies have explored the anticancer properties of carbazole derivatives, including those containing oxadiazole rings. The following table summarizes key findings regarding the anticancer activity of similar compounds:

CompoundCancer Cell Lines TestedIC50 (µM)Mechanism of Action
This compoundMCF-7TBDPI3K/Akt/mTOR pathway inhibition
4-(5-(5-(1-ethyl-1H-indol-3-yl)-1-phenyl)-1H-pyrazol...)HepG2, HeLa0.78FAK inhibition
4-(2-bromo-4-(5-mercapto-1,3,4-oxadiazole)-2-yl) phenyl) thiosemicarbazideB16F10TBDInduces apoptosis

Research indicates that compounds like This compound may inhibit critical pathways involved in cancer cell proliferation. For instance, studies have shown that similar oxadiazole derivatives can modulate the PI3K/Akt/mTOR signaling pathway, which is pivotal in cancer biology .

Antioxidant Activity

The antioxidant potential of carbazole derivatives has also been documented. The radical scavenging capabilities of these compounds were assessed using various assays such as the DPPH and ABTS methods. For instance:

CompoundAssay TypeIC50 (µM)
This compoundDPPHTBD
5-(Phenyl)-1,3,4-Oxadiazole DerivativeABTSTBD

These results suggest that the incorporation of oxadiazole and carbazole moieties enhances the radical scavenging activity compared to standard antioxidants .

Case Studies

A significant study investigated the synthesis and biological evaluation of new carbazole derivatives. The results indicated that compounds with oxadiazole rings exhibited potent antiproliferative effects against various cancer cell lines including MCF7 and HepG2. The study utilized molecular docking simulations to elucidate binding interactions with target proteins involved in cell cycle regulation and apoptosis induction .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole, and how can purity be validated?

  • Methodology : The compound’s synthesis likely involves multi-step reactions, such as cyclocondensation of thioacetyl intermediates with carbazole derivatives. Key steps include:

  • 1,3,4-oxadiazole formation : Use of hydrazide precursors with carbon disulfide or thiocarbamoyl chloride under reflux .
  • Thioether linkage : Coupling via nucleophilic substitution or thiol-ene chemistry. Solvent choice (e.g., DMF, toluene) and catalysts (e.g., K₂CO₃) are critical for yield optimization .
  • Characterization : Validate purity via elemental analysis (C, H, N, S) and spectroscopic techniques (¹H/¹³C NMR, IR). For example, the ¹H-¹⁵N HMBC experiment can confirm triazole or oxadiazole connectivity .

Q. How can structural ambiguities in this compound be resolved using advanced spectroscopic techniques?

  • Methodology : Ambiguities in regiochemistry or stereochemistry require 2D NMR (e.g., COSY, NOESY) and heteronuclear correlations (HMBC, HSQC). For instance:

  • 2D ¹H-¹⁵N HMBC : Resolves nitrogen-containing heterocycles (e.g., oxadiazole vs. triazole) by correlating NH protons with adjacent carbons .
  • X-ray crystallography : Provides definitive proof of molecular geometry but requires high-quality single crystals .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with enhanced bioactivity?

  • Methodology :

  • Docking studies : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., enzymes or receptors). For example, substituents on the phenyl ring (e.g., electron-withdrawing groups) may improve binding affinity by optimizing π-π stacking or hydrogen bonds .
  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with experimental bioactivity data to prioritize analogs for synthesis .

Q. What experimental strategies address contradictory data in reactivity or bioactivity studies?

  • Methodology :

  • Controlled variable testing : Isolate factors like solvent polarity, temperature, or catalyst loading to identify reproducibility issues .
  • Statistical Design of Experiments (DoE) : Apply factorial designs (e.g., Plackett-Burman) to screen variables efficiently. For example, optimize reaction yield by testing combinations of time, solvent, and reagent ratios .
  • Meta-analysis : Compare datasets across studies to identify outliers or systemic errors (e.g., impurities in starting materials) .

Q. How can heterogeneous reaction conditions improve scalability while maintaining regioselectivity?

  • Methodology :

  • Solid-supported catalysts : Use immobilized bases (e.g., polymer-bound K₂CO₃) to simplify purification and reduce side reactions .
  • Flow chemistry : Enhance heat/mass transfer for exothermic steps (e.g., cyclocondensation) and minimize decomposition .

Q. What are the challenges in characterizing reactive intermediates during synthesis?

  • Methodology :

  • In-situ monitoring : Use techniques like FTIR or Raman spectroscopy to detect transient intermediates (e.g., thiolate anions or nitrene species) .
  • Trapping experiments : Add quenching agents (e.g., TEMPO) to stabilize reactive intermediates for isolation and NMR analysis .

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